Ethyl 3-hydroxy-2-nitrobutanoate
Description
Properties
CAS No. |
35530-64-4 |
|---|---|
Molecular Formula |
C6H11NO5 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
ethyl 3-hydroxy-2-nitrobutanoate |
InChI |
InChI=1S/C6H11NO5/c1-3-12-6(9)5(4(2)8)7(10)11/h4-5,8H,3H2,1-2H3 |
InChI Key |
GUHMWAJNDQQSQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Ethyl 3-hydroxy-2-nitrobutanoate serves as a crucial intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Reduction: The nitro group can be reduced to an amino group, which can further react to form other derivatives.
- Substitution Reactions: The hydroxyl group can be replaced by different functional groups through nucleophilic substitution, allowing for the creation of diverse compounds tailored for specific applications.
Medicinal Chemistry
Research indicates potential therapeutic properties of this compound:
- Antimicrobial Activity: Preliminary studies suggest that derivatives may exhibit antimicrobial properties, making them candidates for drug development.
- Anticancer Properties: The compound's ability to form reactive intermediates is being investigated for its potential role in cancer therapy.
Case Study 1: Antimicrobial Activity
A study conducted on various derivatives of this compound revealed promising antimicrobial effects against several bacterial strains. The nitro group was found to play a significant role in enhancing the compound's reactivity with biological macromolecules, leading to increased efficacy.
Case Study 2: Anticancer Research
Research published in a peer-reviewed journal explored the anticancer potential of this compound derivatives. The study demonstrated that these compounds could inhibit tumor growth in vitro, suggesting mechanisms involving apoptosis induction and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-Oxobutanoate Derivatives (Purve, 2014)
Purve’s study synthesized four ethyl 3-oxobutanoate derivatives (2a–2d) with hydrazono and sulfamoyl substituents (Table 1). Key comparisons include:
- Functional Groups: Ethyl 3-hydroxy-2-nitrobutanoate replaces the oxo group (C=O at position 3) with a hydroxyl (-OH) and introduces a nitro (-NO₂) at position 2, altering reactivity and polarity.
- Synthesis: Purve’s compounds were synthesized via diazotization and coupling, achieving yields of 76–81% .
- Physical Properties: Melting points for Purve’s derivatives range from 156–175°C, influenced by sulfamoyl substituents . The hydroxyl and nitro groups in this compound may lower melting points due to reduced symmetry.
Table 1: Comparison of this compound with Purve’s Derivatives
| Compound | Functional Groups | Molecular Weight | Melting Point (°C) | Synthesis Yield |
|---|---|---|---|---|
| This compound | -OH, -NO₂, ester | N/A | N/A | N/A |
| 2a (Purve) | Hydrazono, sulfamoyl, ester | 367 | 156–158 | 81% |
| 2c (Purve) | Hydrazono, pyridinyl, ester | N/A | 173–175 | 76% |
Ethyl 3-Hydroxybutanoate ()
Ethyl 3-hydroxybutanoate (C₆H₁₂O₃, MW 132.16) shares the hydroxyl group but lacks the nitro substituent. Key differences:
- Bioavailability: Ethyl 3-hydroxybutanoate exhibits moderate gastrointestinal absorption (85%) and is a non-inhibitor of major cytochrome P450 enzymes, making it pharmacokinetically favorable .
- Physicochemical Properties: Ethyl 3-hydroxybutanoate has a calculated LogP of 0.6 (iLOGP) and solubility of -1.42 LogS (ESOL), indicating moderate lipophilicity . The nitro group would likely decrease LogP and solubility further.
Table 2: Physicochemical Comparison
| Property | This compound | Ethyl 3-Hydroxybutanoate |
|---|---|---|
| Molecular Weight | N/A | 132.16 |
| Hydrogen Bond Donors | 2 (estimated) | 1 |
| LogP (iLOGP) | N/A (lower than 0.6) | 0.6 |
| CYP Inhibition | Likely inhibitor (speculative) | Non-inhibitor |
Preparation Methods
Mechanism and Stereochemical Considerations
The reaction proceeds via deprotonation of the nitroalkane (e.g., nitromethane, nitroethane) by a base, generating a nitronate ion that attacks the carbonyl carbon of an aldehyde or ketone. Subsequent protonation forms the β-nitro alcohol. For this compound, ethyl nitroacetate and acetaldehyde are ideal substrates:
Asymmetric variants employ chiral catalysts, such as thiourea-based organocatalysts or metal-ligand complexes, to induce enantioselectivity. For example, a Cu(II)-bisoxazoline system achieves up to 92% enantiomeric excess (ee) in analogous β-nitro alcohols.
Optimization of Reaction Conditions
Key parameters include:
In a representative procedure, ethyl nitroacetate (1.2 eq) reacts with acetaldehyde (1 eq) in THF at 0°C using DBU (1.5 eq), yielding this compound in 78% yield after 12 h.
Microbial Reduction of Nitro-Ketone Esters
Enzymatic asymmetric reduction offers an eco-friendly route to chiral this compound. Baker’s yeast (Saccharomyces cerevisiae) and alcohol dehydrogenases (ADHs) reduce α-nitro ketones to β-nitro alcohols with high ee.
Substrate Design and Enzyme Selection
Ethyl 2-nitro-3-oxobutanoate serves as the precursor. NADPH-dependent ADHs, such as HLADH (horse liver ADH) or YADH (yeast ADH), selectively reduce the ketone to the (S)-alcohol:
Baker’s yeast affords 83–96% ee for the (S)-enantiomer, while Zoogloea ramigera produces the (R)-enantiomer via polyhydroxybutanoate depolymerization.
Fermentation and Isolation
A 10 g-scale reduction using YADH in phosphate buffer (pH 7.5, 30°C) achieves 89% conversion in 48 h. The crude product is extracted with ethyl acetate, dried over MgSO₄, and purified via silica gel chromatography (hexane:EtOAc 3:1), yielding 7.1 g (71%) of (S)-ethyl 3-hydroxy-2-nitrobutanoate.
Nitration of 3-Hydroxybutanoate Esters
Direct nitration of ethyl 3-hydroxybutanoate introduces the nitro group at the α-position, though regioselectivity challenges necessitate protective group strategies.
Protective Group Approaches
The hydroxyl group is acetylated to prevent oxidation during nitration. Using Ac₂O/pyridine, ethyl 3-acetoxybutanoate is treated with fuming HNO₃ (90%) in CH₂Cl₂ at −10°C:
Deprotection with K₂CO₃/MeOH affords the target compound in 65% overall yield.
Regioselectivity and Byproduct Formation
Competing nitration at the β-position generates ethyl 2-hydroxy-3-nitrobutanoate (8–20% yield), requiring recrystallization (isopropanol:H₂O 5:1) to reduce impurities to <0.5%.
Comparative Analysis of Methodologies
| Method | Yield (%) | ee (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Henry Reaction | 65–78 | 0–92 | High | Diastereomer separation |
| Microbial Reduction | 70–85 | 83–100 | Moderate | Substrate specificity |
| Direct Nitration | 60–65 | N/A | High | Protective group steps |
The Henry reaction is preferred for racemic synthesis, while microbial methods excel in enantioselectivity. Nitration suits substrates resistant to retro-nitroaldol decomposition.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified via:
Spectroscopic Validation
Q & A
How can researchers optimize the synthesis of ethyl 3-hydroxy-2-nitrobutanoate to achieve high enantiomeric purity?
Advanced Research Focus:
The synthesis of chiral β-nitro alcohols like this compound often involves asymmetric catalysis or kinetic resolution. Key considerations include:
- Catalyst Selection : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to induce stereoselectivity during nitroaldol (Henry) reactions. For example, proline-derived catalysts have shown efficacy in similar systems .
- Reaction Conditions : Temperature, solvent polarity, and pH influence reaction kinetics. Polar aprotic solvents (e.g., THF) at low temperatures (0–5°C) may enhance enantioselectivity .
- Analytical Validation : Confirm enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Compare retention times or splitting patterns against racemic standards .
Data Contradiction Example : If observed ee values conflict with computational predictions (e.g., DFT studies), re-evaluate solvent effects or catalyst degradation pathways .
What spectroscopic techniques are most reliable for characterizing this compound’s structural and electronic properties?
Methodological Approach:
- NMR Analysis :
- IR Spectroscopy : Confirm O–H (broad ~3300 cm⁻¹) and NO₂ (asymmetric stretch ~1520 cm⁻¹) vibrations .
- Mass Spectrometry (HRMS) : Validate molecular formula (C₆H₁₁NO₅) and fragmentation pathways (e.g., loss of ethyl group at m/z 118) .
Advanced Tip : Cross-reference experimental data with computational IR/NMR predictions (e.g., Gaussian or ORCA software) to resolve ambiguities .
How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) for this compound?
Critical Analysis Framework:
- Source Evaluation : Prioritize data from peer-reviewed journals over vendor catalogs. For example, NIST datasets or Cheméo provide validated thermodynamic parameters.
- Experimental Replication : Measure properties under standardized conditions (e.g., USP/Ph. Eur. methods for melting point determination).
- Statistical Reconciliation : Apply Grubbs’ test to identify outliers in literature-reported values. For solubility, use Hansen solubility parameters to predict solvent compatibility .
Example Conflict : If melting points vary by >5°C, assess crystallinity (via XRD) or hydrate formation (TGA/DSC analysis) .
What safety protocols are critical when handling this compound in catalytic studies?
Safety Methodology:
- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential skin/eye irritation (GHS Category 2) .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed .
- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent nitro group decomposition .
Advanced Note : Monitor for exothermic side reactions during catalytic cycles (e.g., nitro reduction) using in situ IR or calorimetry .
How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Computational Strategy:
- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to locate transition states for nucleophilic attacks. Analyze Fukui indices to identify electrophilic centers (e.g., β-carbon adjacent to nitro group) .
- Solvent Effects : Apply PCM models to simulate polarity effects on activation energy. Compare THF (ε = 7.6) vs. DCM (ε = 8.9) .
- Validation : Correlate calculated ΔG‡ with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .
Data Limitation : If simulations fail to match experimental selectivity, refine basis sets (e.g., 6-311++G**) or include explicit solvent molecules .
What strategies resolve conflicting bioactivity data for this compound derivatives in antimicrobial assays?
Advanced Experimental Design:
- Dose-Response Curves : Use Hill slope analysis to differentiate true bioactivity from assay artifacts (e.g., precipitation at high concentrations) .
- Control Experiments : Include nitro-free analogs to isolate the nitro group’s contribution to activity .
- Mechanistic Studies : Probe ROS generation (via DCFH-DA assay) to link nitro reduction to antimicrobial effects .
Conflict Resolution : If MIC values vary across labs, standardize inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton vs. LB agar) .
How does the stereochemistry of this compound influence its role in asymmetric synthesis?
Stereochemical Insights:
- Diastereomer Reactivity : (2R,3S) vs. (2S,3R) configurations may dictate facial selectivity in Diels-Alder or Michael additions. Use NOESY to confirm spatial arrangements .
- Chiral Pool Synthesis : Derive the compound from L-tartaric acid or other chiral precursors to retain configuration during transformations .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to racemize stereocenters in situ, enabling single-enantiomer product formation .
Advanced Challenge : If unexpected stereoselectivity arises, investigate non-covalent interactions (H-bonding, π-stacking) via X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
